1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane
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Overview
Description
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane is a unique organosilicon compound characterized by its four silicon atoms, each bonded to a methyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane typically involves the reaction of tetramethylsilane with phenylsilane under specific conditions. The reaction is often catalyzed by transition metals such as platinum or palladium to facilitate the formation of the desired tetrasiletane structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available silanes. The process includes:
Hydrosilylation: Addition of silanes to alkenes in the presence of a catalyst.
Coupling Reactions: Formation of Si-Si bonds using catalysts like platinum or palladium.
Purification: Techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or ozone to form silanols or siloxanes.
Reduction: Reduction using agents like lithium aluminum hydride to produce silanes.
Substitution: Halogenation reactions where methyl or phenyl groups are replaced by halogens using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Chlorine, bromine; reactions often require UV light or heat to proceed.
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes.
Scientific Research Applications
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with metals and other organic molecules, facilitating catalytic reactions and the formation of new materials. The pathways involved often include the formation of Si-Si and Si-C bonds, which are crucial for its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with only one silicon atom bonded to four methyl groups.
Tetraphenylsilane: Contains one silicon atom bonded to four phenyl groups.
Hexamethyldisilane: Consists of two silicon atoms bonded to six methyl groups.
Uniqueness
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane is unique due to its tetrasilicon core, which provides a higher degree of structural complexity and potential for diverse chemical reactivity compared to simpler organosilicon compounds. This complexity allows for more versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
129646-89-5 |
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Molecular Formula |
C28H32Si4 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-1,2,3,4-tetraphenyltetrasiletane |
InChI |
InChI=1S/C28H32Si4/c1-29(25-17-9-5-10-18-25)30(2,26-19-11-6-12-20-26)32(4,28-23-15-8-16-24-28)31(29,3)27-21-13-7-14-22-27/h5-24H,1-4H3 |
InChI Key |
XJVSUQKAAVOBJW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]1(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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